SB-429201

Description

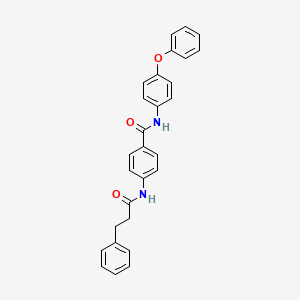

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H24N2O3 |

|---|---|

Molecular Weight |

436.5 g/mol |

IUPAC Name |

N-(4-phenoxyphenyl)-4-(3-phenylpropanoylamino)benzamide |

InChI |

InChI=1S/C28H24N2O3/c31-27(20-11-21-7-3-1-4-8-21)29-23-14-12-22(13-15-23)28(32)30-24-16-18-26(19-17-24)33-25-9-5-2-6-10-25/h1-10,12-19H,11,20H2,(H,29,31)(H,30,32) |

InChI Key |

YPXLCXVERGDWHW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

SB-429201; SB 429201; SB429201; |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the HDAC1 Inhibitor SB-429201: Mechanism of Action and Core Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-429201 is a potent and selective small molecule inhibitor of Histone Deacetylase 1 (HDAC1), a key epigenetic regulator implicated in a variety of human diseases, including cancer. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its implicated signaling pathways. By targeting HDAC1, this compound modulates the acetylation status of histones and other proteins, leading to changes in gene expression and subsequent cellular effects, such as cell cycle arrest and apoptosis. This document serves as a critical resource for researchers investigating the therapeutic potential and molecular intricacies of HDAC1 inhibition.

Core Mechanism of Action

This compound exerts its biological effects through the specific inhibition of HDAC1, a class I histone deacetylase. HDACs are a family of enzymes that catalyze the removal of acetyl groups from the ε-amino groups of lysine residues on both histone and non-histone proteins. This deacetylation process leads to a more compact chromatin structure, generally associated with transcriptional repression.

By inhibiting HDAC1, this compound prevents the removal of acetyl groups, leading to an accumulation of acetylated histones. This hyperacetylation results in a more relaxed chromatin structure, making DNA more accessible to transcription factors and promoting the expression of genes that can regulate critical cellular processes. One of the known cellular effects of this compound is the increase of histone acetylation in SW620 cells.

The primary mechanism of action can be visualized as follows:

Quantitative Data

The potency and selectivity of this compound have been determined through in vitro enzymatic assays. A summary of the key quantitative metrics is provided in the table below.

| Parameter | Value | Description |

| IC50 (HDAC1) | ~1.5 µM | The half maximal inhibitory concentration against HDAC1, indicating its potency. |

| Selectivity | >20-fold | This compound exhibits at least a 20-fold greater selectivity for HDAC1 over other class I isoforms, HDAC3 and HDAC8. |

Implicated Signaling Pathways

While specific downstream signaling pathways directly modulated by this compound are not extensively detailed in publicly available literature, the known roles of its target, HDAC1, allow for the inference of several key pathways that are likely to be affected. HDAC1 is a crucial regulator of cell cycle progression and apoptosis. Its inhibition would be expected to influence these pathways, leading to anti-proliferative effects.

Cell Cycle Regulation

HDAC1 is involved in the repression of cyclin-dependent kinase inhibitors such as p21WAF1/CIP1. Inhibition of HDAC1 by this compound would likely lead to the upregulation of p21, resulting in cell cycle arrest, typically at the G1/S checkpoint.

Apoptosis Induction

HDAC1 can also regulate the expression of pro- and anti-apoptotic genes. By altering the acetylation status of chromatin associated with these genes, HDAC1 inhibition can shift the balance towards apoptosis. For instance, inhibition of HDAC1 may lead to the upregulation of pro-apoptotic proteins like Bax and Bak, and/or the downregulation of anti-apoptotic proteins like Bcl-2.

Experimental Protocols

While specific protocols for this compound are proprietary or not publicly detailed, the following are representative, state-of-the-art methods for assessing HDAC1 inhibition and its cellular consequences.

In Vitro HDAC1 Inhibition Assay (Fluorometric)

This assay is a common method to determine the IC50 of an HDAC inhibitor.

Principle: A fluorogenic substrate, which is a peptide containing an acetylated lysine residue, is incubated with HDAC1. Deacetylation by HDAC1 allows a developer enzyme to cleave the substrate, releasing a fluorescent molecule. The inhibitor's potency is measured by its ability to prevent this fluorescence.

Workflow:

Detailed Steps:

-

Prepare Reagents: Prepare assay buffer, a stock solution of the fluorogenic HDAC substrate, and a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add diluted HDAC1 enzyme to each well. Then, add serial dilutions of this compound to the test wells and an equivalent volume of solvent to the control wells. Incubate for a short period.

-

Substrate Addition: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Development: Add a developer solution containing a protease (e.g., trypsin) that will cleave the deacetylated substrate, releasing the fluorophore.

-

Fluorescence Reading: Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Histone Acetylation Assay (Western Blot)

This method is used to confirm the in-cell activity of an HDAC inhibitor.

Principle: Cells are treated with the HDAC inhibitor, and then histones are extracted. The level of histone acetylation is assessed by Western blotting using an antibody that specifically recognizes acetylated histones.

Workflow:

Detailed Steps:

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., SW620) to approximately 80% confluency. Treat the cells with various concentrations of this compound or a vehicle control for a specified time.

-

Histone Extraction: Harvest the cells and perform histone extraction using a specialized kit or a protocol involving acid extraction.

-

Protein Quantification: Determine the protein concentration of the histone extracts.

-

SDS-PAGE and Western Blotting: Separate the histone proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then probe with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3). Follow this with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. A loading control, such as an antibody against total Histone H3, should be used to normalize the results.

Cell Cycle Analysis (Flow Cytometry)

This protocol is used to determine the effect of the inhibitor on cell cycle distribution.

Principle: Cells are treated with the inhibitor, fixed, and stained with a DNA-intercalating dye (e.g., propidium iodide). The DNA content of individual cells is then measured by flow cytometry, allowing for the quantification of cells in the G1, S, and G2/M phases of

The Downstream Targets of ALK5 Inhibition by SB-431542: A Technical Guide

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth overview of the downstream molecular targets of activin receptor-like kinase 5 (ALK5) inhibitors, with a primary focus on the well-characterized compound SB-431542 . Due to a lack of specific publicly available data for SB-429201, this document will utilize the extensive research conducted on SB-431542 as a representative example of a potent and selective ALK5 inhibitor. The principles and methodologies described herein are broadly applicable to the study of other small molecule inhibitors targeting the transforming growth factor-beta (TGF-β) signaling pathway.

Primary Target and Mechanism of Action

The principal target of SB-431542 is the TGF-β type I receptor serine/threonine kinase, also known as ALK5.[1][2][3] In the canonical TGF-β signaling pathway, the binding of a TGF-β ligand to its type II receptor (TGFβRII) induces the recruitment and phosphorylation of the type I receptor, ALK5. Activated ALK5 then propagates the signal by phosphorylating intracellular effector proteins.

SB-431542 and similar compounds are ATP-competitive inhibitors that bind to the kinase domain of ALK5, thereby preventing its autophosphorylation and its ability to phosphorylate downstream substrates.[4] This inhibition effectively blocks the TGF-β signaling cascade at an early and critical juncture.

The Canonical Smad Pathway: Primary Downstream Targets

The most well-documented downstream targets of ALK5 are the receptor-regulated Smad proteins, specifically Smad2 and Smad3 .

Upon activation, ALK5 directly phosphorylates the C-terminal SXS motif of Smad2 and Smad3. This phosphorylation event is a prerequisite for their subsequent biological activity. SB-431542 potently inhibits this phosphorylation. Following phosphorylation, Smad2 and Smad3 form a heteromeric complex with the common mediator Smad, Smad4 . This complex then translocates from the cytoplasm into the nucleus, where it acts as a transcription factor, regulating the expression of a multitude of target genes involved in cellular processes such as proliferation, differentiation, apoptosis, and extracellular matrix production.

The inhibitory action of SB-431542 on ALK5 prevents the phosphorylation of Smad2/3, leading to the following key downstream consequences:

-

Inhibition of Smad2/3 Phosphorylation : The primary and most immediate downstream effect.

-

Prevention of Smad2/3-Smad4 Complex Formation : A necessary step for nuclear translocation.[5]

-

Blockade of Smad Complex Nuclear Translocation : Sequestering the signaling mediators in the cytoplasm.

-

Altered Gene Expression : A halt in the Smad-dependent transcriptional regulation of TGF-β target genes.

Non-Canonical (Non-Smad) Signaling Pathways

While the Smad pathway is the central axis of TGF-β signaling, ALK5 activation can also influence other signaling cascades, often referred to as non-Smad pathways. The direct effects of ALK5 inhibitors like SB-431542 on these pathways are less extensively characterized but are an active area of research. These pathways can modulate or be modulated by the Smad pathway and contribute to the diverse cellular responses to TGF-β. Key non-Smad pathways include:

-

Mitogen-Activated Protein Kinase (MAPK) Pathways :

-

Extracellular signal-regulated kinase (ERK)

-

c-Jun N-terminal kinase (JNK)

-

p38 MAPK

-

-

Phosphatidylinositol 3-kinase (PI3K)/Akt Pathway

-

Rho Family of Small GTPases (e.g., RhoA, Rac1, Cdc42)

Inhibition of ALK5 by SB-431542 is expected to modulate the activity of these pathways where their activation is dependent on TGF-β/ALK5 signaling. However, it is important to note that SB-431542 has been shown to be highly selective for ALK4, ALK5, and ALK7 and does not directly inhibit key kinases in the MAPK pathways, such as p38 and JNK.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative data for SB-431542 and other representative ALK5 inhibitors. This data is crucial for designing experiments and interpreting results.

Table 1: In Vitro Kinase Inhibition Profile of SB-431542

| Kinase Target | IC50 (nM) | Reference |

| ALK5 (TGFβRI) | 94 | [1] |

| ALK4 (ACVR1B) | 140 | [6] |

| ALK7 (ACVR1C) | Not specified, but inhibited | [2][3] |

| p38 MAPK | >10,000 | [1] |

| Other Kinases | Generally >100-fold selectivity for ALK5 | [6] |

Table 2: Cellular Activity of Representative ALK5 Inhibitors

| Compound | Cellular Assay | IC50 / EC50 (nM) | Cell Line | Reference |

| SB-431542 | Inhibition of TGF-β-induced Smad2/3 phosphorylation | ~25 | Various | [7] |

| SB-525334 | Inhibition of ALK5 | 14.3 | Cell-free | [1] |

| TP0427736 | Inhibition of TGF-β1-induced Smad2/3 phosphorylation | 8.68 | A549 | [1] |

| BI-4659 | Inhibition of Smad2/3 phosphorylation | 185 | HaCaT | [8] |

| R-268712 | Inhibition of ALK5 | 2.5 | Cell-free | [1] |

| GW788388 | Inhibition of ALK5 | 18 | Cell-free | [1] |

| LY2109761 | Inhibition of ALK5 | Not specified | Cell-free | [1] |

| RepSox | Inhibition of ALK5 autophosphorylation | 4 | Cell-free | [1] |

| Galunisertib (LY2157299) | Inhibition of TβRI | 56 | Cell-free | [1] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the downstream effects of ALK5 inhibitors.

ALK5 Kinase Inhibition Assay (Autophosphorylation)

This assay measures the ability of a compound to inhibit the autophosphorylation of the ALK5 kinase domain.

Materials:

-

Recombinant purified ALK5 kinase domain

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 5 mM MnCl₂, 10 mM DTT)

-

[γ-³³P]ATP

-

Test compound (e.g., SB-431542) dissolved in DMSO

-

SDS-PAGE sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

Phosphorimager or autoradiography film

Procedure:

-

Prepare the kinase reaction by adding 10 nM of the purified ALK5 enzyme to the kinase reaction buffer.

-

Add various concentrations of the test compound (or DMSO as a vehicle control) to the reaction mixture. A final DMSO concentration of 0.1% is recommended.

-

Pre-incubate the enzyme with the compound for 10 minutes at 37°C.

-

Initiate the kinase reaction by adding ATP to a final concentration of 3 µM, including 0.5 µCi of [γ-³³P]ATP per reaction.

-

Allow the reaction to proceed for 15 minutes at 37°C.

-

Stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer.

-

Boil the samples for 5 minutes at 95°C.

-

Separate the proteins by SDS-PAGE on a 12% gel.

-

Dry the gel and expose it to a phosphor screen or autoradiography film to visualize the radiolabeled, phosphorylated ALK5.

-

Quantify the band intensity to determine the extent of inhibition and calculate the IC50 value.[4]

Western Blot for Phospho-Smad2/3

This protocol is used to assess the level of Smad2 and Smad3 phosphorylation in cells treated with an ALK5 inhibitor.

Materials:

-

Cell line of interest (e.g., HaCaT, A549)

-

Cell culture medium and supplements

-

TGF-β1 ligand

-

Test compound (e.g., SB-431542)

-

Ice-cold PBS

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., 2.5 mM sodium pyrophosphate, 1.0 mM beta-glycerophosphate)

-

BCA protein assay kit

-

SDS-PAGE sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-Smad2 (Ser465/467)/Smad3 (Ser423/425) and anti-total Smad2/3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in culture plates and grow to 80-90% confluency.

-

Serum-starve the cells for 18-22 hours to reduce basal signaling.

-

Pre-treat the cells with various concentrations of the ALK5 inhibitor (or DMSO control) for 1 hour.

-

Stimulate the cells with TGF-β1 (e.g., 10 ng/mL) for 30 minutes.

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells in lysis buffer containing phosphatase inhibitors.

-

Sonicate the cell lysates (e.g., 3 times for 15 seconds each) to ensure the release of nuclear proteins.

-

Centrifuge the lysates at high speed (e.g., 12,000 rpm) for 15-20 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Prepare protein samples by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.

-

Load equal amounts of protein (20-30 µg for cell lysates, ≥100 µg for tissue extracts) per lane of an SDS-PAGE gel.[9]

-

Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Smad2/3 overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in step 15.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an antibody against total Smad2/3 to confirm equal protein loading.[10]

Smad-Responsive Luciferase Reporter Assay

This assay measures the transcriptional activity of the Smad pathway in response to TGF-β stimulation and its inhibition.

Materials:

-

HEK293 or other suitable cell line

-

Smad-responsive luciferase reporter plasmid (e.g., (CAGA)₁₂-luc)

-

Control plasmid for transfection normalization (e.g., Renilla luciferase plasmid)

-

Transfection reagent

-

TGF-β1 ligand

-

Test compound (e.g., SB-431542)

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Co-transfect the cells with the Smad-responsive luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent.

-

After 24 hours, pre-treat the cells with various concentrations of the ALK5 inhibitor or DMSO for 1 hour.

-

Stimulate the cells with TGF-β1 (e.g., 10 ng/mL) for 16-24 hours.

-

Lyse the cells according to the dual-luciferase assay kit instructions.

-

Measure the firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.

-

Calculate the fold induction of luciferase activity relative to the unstimulated control and determine the inhibitory effect of the compound.[11]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the TGF-β signaling pathway and a typical experimental workflow for studying ALK5 inhibitors.

Caption: Canonical TGF-β/Smad signaling pathway and the inhibitory action of SB-431542.

Caption: A typical experimental workflow for assessing the downstream effects of an ALK5 inhibitor.

References

- 1. selleckchem.com [selleckchem.com]

- 2. SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Pardon Our Interruption [opnme.com]

- 9. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]

- 10. Phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425) (D27F4) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 11. The ALK‐5 inhibitor A‐83‐01 inhibits Smad signaling and epithelial‐to‐mesenchymal transition by transforming growth factor‐β - PMC [pmc.ncbi.nlm.nih.gov]

The Role of SB-431542 in Chromatin Remodeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-431542 is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) superfamily type I activin receptor-like kinase (ALK) receptors, specifically ALK4, ALK5, and ALK7. The TGF-β signaling pathway is a critical regulator of a multitude of cellular processes, including proliferation, differentiation, apoptosis, and epithelial-to-mesenchymal transition (EMT). Dysregulation of this pathway is implicated in various pathologies, including cancer and fibrosis. A growing body of evidence indicates that the downstream effects of TGF-β signaling are intricately linked to the dynamic regulation of chromatin structure and gene expression. This technical guide provides an in-depth overview of the role of SB-431542 in modulating chromatin remodeling by inhibiting the TGF-β pathway, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Core Mechanism of Action: Inhibition of TGF-β Signaling

TGF-β ligands initiate signaling by binding to and bringing together type I and type II serine/threonine kinase receptors. The constitutively active type II receptor then phosphorylates and activates the type I receptor (e.g., ALK5), which in turn phosphorylates downstream effector proteins, the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. Once phosphorylated, R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This SMAD complex then translocates to the nucleus, where it acts as a transcription factor, binding to specific DNA sequences and recruiting co-activators or co-repressors to regulate the expression of target genes.

SB-431542 exerts its effects by competitively binding to the ATP-binding site of the ALK4, ALK5, and ALK7 kinases, thereby preventing the phosphorylation and activation of SMAD2 and SMAD3. This blockade of the canonical TGF-β signaling cascade is the primary mechanism through which SB-431542 influences cellular processes, including those that are dependent on chromatin remodeling.

Quantitative Data on SB-431542 Activity

The inhibitory potency of SB-431542 against its target kinases has been quantified in various studies. The following table summarizes the key in vitro IC50 values.

| Target Kinase | IC50 (nM) | Notes |

| ALK5 (TGF-βRI) | 94 | Potent and selective inhibition. |

| ALK4 (ActR-IB) | 129 | Also shows significant inhibitory activity. |

| ALK7 | - | Known to be inhibited, but specific IC50 values are less commonly reported. |

The Link to Chromatin Remodeling

The nuclear-translocated SMAD complexes do not act in isolation. To access target gene promoters and enhancers, which are often packaged into condensed chromatin, SMADs interact with a variety of chromatin-modifying enzymes and remodeling complexes. These interactions are crucial for altering the local chromatin landscape to either activate or repress gene transcription.

Key interactions include:

-

Histone Acetyltransferases (HATs): SMAD complexes can recruit HATs like p300/CBP, which acetylate histone tails. Histone acetylation neutralizes the positive charge of lysine residues, weakening the interaction between histones and DNA, and creating a more open and transcriptionally permissive chromatin state.

-

Histone Deacetylases (HDACs): Conversely, SMADs can also recruit HDACs, which remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression.

-

Histone Methyltransferases (HMTs) and Demethylases (HDMs): The TGF-β pathway can influence histone methylation patterns. For instance, treatment of mouse embryonic fibroblasts with SB-431542 has been shown to result in reduced levels of the activating mark H3K4me3 and increased levels of the repressive mark H3K27me3 at the Ink4a/Arf locus, leading to reduced expression of the p16INK4a tumor suppressor and increased cell proliferation.

-

ATP-Dependent Chromatin Remodelers: SMADs have been shown to interact with components of the SWI/SNF chromatin remodeling complex. These complexes utilize the energy from ATP hydrolysis to reposition, evict, or restructure nucleosomes, thereby modulating the accessibility of DNA to the transcriptional machinery.

By inhibiting the initial step of SMAD activation, SB-431542 effectively prevents these downstream chromatin remodeling events that are dependent on TGF-β signaling.

Signaling Pathways and Experimental Workflows

To visually represent the intricate processes involved, the following diagrams have been generated using the DOT language.

Caption: TGF-β signaling pathway and the inhibitory action of SB-431542.

Caption: A typical workflow for Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq).

Caption: Workflow for Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-Seq).

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate the effects of SB-431542 on chromatin remodeling. These are representative protocols and may require optimization for specific cell types and experimental conditions.

Chromatin Immunoprecipitation (ChIP)

Objective: To identify the genomic regions associated with specific histone modifications that are altered by SB-431542 treatment.

Materials:

-

Cells of interest

-

SB-431542 (or DMSO as vehicle control)

-

Formaldehyde (37%)

-

Glycine (1.25 M)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Chromatin shearing equipment (sonicator or micrococcal nuclease)

-

ChIP-grade antibody against the histone modification of interest (e.g., anti-H3K27ac)

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

RNase A

-

DNA purification kit

Procedure:

-

Cell Treatment and Cross-linking:

-

Culture cells to the desired confluency and treat with SB-431542 or DMSO for the desired time.

-

Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

-

Wash the cells twice with ice-cold PBS.

-

-

Cell Lysis and Chromatin Shearing:

-

Lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

Shear the chromatin to an average fragment size of 200-500 bp using either sonication or enzymatic digestion with micrococcal nuclease (MNase). The optimal conditions for shearing should be determined empirically.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin lysate by incubating with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared chromatin with a ChIP-grade antibody specific for the histone modification of interest overnight at 4°C with rotation.

-

Add protein A/G beads to the chromatin-antibody mixture and incubate for at least 2 hours at 4°C to capture the immune complexes.

-

-

Washing and Elution:

-

Wash the beads sequentially with low salt wash buffer, high salt

-

SB-429201: A Technical Guide for its Application as an HDAC1 Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-429201 is a potent and selective chemical probe for Histone Deacetylase 1 (HDAC1), a key enzyme in epigenetic regulation. This document provides an in-depth technical guide on the utilization of this compound for studying HDAC1 function. It includes a summary of its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation

The following tables summarize the currently available quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms

| Target | IC50 (µM) | Selectivity vs. HDAC1 |

| HDAC1 | ~1.5[1][2] | - |

| HDAC3 | >30 | >20-fold[1][2] |

| HDAC8 | >30 | >20-fold[1][2] |

Note: A comprehensive selectivity panel across all HDAC isoforms for this compound is not publicly available. The provided data is based on the most frequently cited information.

Experimental Protocols

In Vitro HDAC1 Inhibition Assay (Fluorometric)

This protocol is adapted from standard fluorometric HDAC activity assays and can be used to determine the IC50 of this compound against HDAC1.

Materials:

-

Recombinant human HDAC1 enzyme

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

This compound

-

Trichostatin A (TSA) or other known HDAC inhibitor (positive control)

-

Developer solution (e.g., containing Trypsin and a stop solution like TSA)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well black microplate, add the diluted this compound, recombinant HDAC1 enzyme, and assay buffer.

-

Include wells for a positive control (e.g., TSA) and a no-inhibitor control (DMSO vehicle).

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the developer solution to each well. The developer will cleave the deacetylated substrate, releasing a fluorescent signal.

-

Incubate at room temperature for 15-30 minutes.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by plotting the data and fitting to a dose-response curve.

Cellular Histone Acetylation Assay (Western Blot)

This protocol describes how to assess the ability of this compound to increase histone acetylation in a cellular context, a key indicator of target engagement.

Materials:

-

SW620 cells (or other suitable cell line)[3]

-

Cell culture medium and supplements

-

This compound

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed SW620 cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO for a desired time period (e.g., 24 hours).

-

Harvest the cells and lyse them using lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against acetylated histone H3 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

To ensure equal loading, strip the membrane and re-probe with an antibody against total histone H3.

-

Quantify the band intensities to determine the relative increase in histone acetylation.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: General signaling pathway of HDAC1 and its inhibition by this compound.

Caption: Experimental workflow for the characterization of this compound as a chemical probe.

Caption: Proposed mechanism of action for this compound as an HDAC1 inhibitor.

Conclusion

This compound is a valuable tool for the scientific community to investigate the specific functions of HDAC1. Its selectivity for HDAC1 over other Class I isoforms allows for more targeted studies into the roles of this particular enzyme in various biological processes and disease states. The provided data and protocols should serve as a comprehensive resource for researchers employing this compound in their work. Further studies to elucidate its full isoform selectivity profile and precise binding mechanism will undoubtedly enhance its utility as a chemical probe.

References

Understanding the Epigenetic Effects of SB-429201: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-429201 is a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin Receptor-Like Kinase 5 (ALK5). While its primary mechanism of action is the direct inhibition of the canonical TGF-β signaling pathway, its downstream effects extend into the complex world of epigenetic regulation. This technical guide provides an in-depth exploration of the core mechanisms of this compound, its impact on the TGF-β signaling cascade, and the subsequent epigenetic modifications that are likely to occur. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological processes to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction: The Intersection of TGF-β Signaling and Epigenetics

The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration. Dysregulation of this pathway is implicated in a wide range of diseases, most notably in cancer and fibrosis. The canonical pathway is initiated by the binding of a TGF-β ligand to its type II receptor, which then recruits and phosphorylates a type I receptor, such as ALK5. This activated type I receptor subsequently phosphorylates receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. These phosphorylated R-SMADs then form a complex with SMAD4, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes.

Recent research has unveiled a significant interplay between TGF-β signaling and the epigenetic machinery of the cell. Epigenetic modifications, such as DNA methylation and histone modifications, are heritable changes that do not involve alterations to the DNA sequence itself but play a crucial role in gene expression. The TGF-β pathway has been shown to influence, and be influenced by, these epigenetic marks, creating a complex regulatory network.

This compound, as a selective inhibitor of ALK5, offers a tool to dissect and potentially modulate these interconnected pathways. By blocking the initial phosphorylation event in the TGF-β cascade, this compound can prevent the downstream transcriptional and, consequently, the epigenetic consequences of TGF-β signaling.

Mechanism of Action of this compound

This compound is a small molecule inhibitor that targets the ATP-binding site of the ALK5 kinase domain. This competitive inhibition prevents the autophosphorylation and activation of ALK5, thereby blocking the subsequent phosphorylation of SMAD2 and SMAD3. The interruption of this signaling cascade at an early checkpoint effectively abrogates the downstream cellular responses to TGF-β. While specific IC50 values for this compound are not as widely published as some of its analogs, similar and more potent selective inhibitors of ALK5 have been well-characterized, providing a quantitative understanding of the potency of this class of compounds.

Table 1: Inhibitory Activity of Selective ALK5 Inhibitors

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| SB-505124 | ALK5 | 47 | Cell-free | |

| ALK4 | 129 | Cell-free | ||

| SB-525334 | ALK5 | 14.3 | Cell-free | |

| ALK4 | 58.5 | Cell-free | ||

| TP0427736 | ALK5 | 2.72 | Cell-free | |

| ALK5 (in cells) | 8.68 | Cellular (pSmad2/3) |

The TGF-β Signaling Pathway and its Inhibition by this compound

The canonical TGF-β signaling pathway is a linear cascade that transmits signals from the cell surface to the nucleus. The inhibition of this pathway by this compound is a targeted intervention with significant downstream consequences.

Preliminary Studies on AZD5363 in Novel Cancer Types: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5363, also known as capivasertib, is a potent and orally bioavailable small molecule that acts as a pan-AKT inhibitor, targeting all three isoforms of the AKT serine/threonine kinase (AKT1, AKT2, and AKT3).[1][2] The phosphatidylinositol-3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[3][4] Dysregulation of this pathway is a frequent event in a multitude of human cancers, making it a prime target for therapeutic intervention.[3][4] AZD5363 is currently under investigation in numerous preclinical and clinical studies for its potential as a monotherapy and in combination with other anticancer agents across a variety of solid and hematologic malignancies.[2][5] This document provides a technical overview of preliminary studies of AZD5363 in novel cancer types, with a focus on its mechanism of action, preclinical efficacy, and relevant experimental protocols.

Mechanism of Action

AZD5363 is an ATP-competitive inhibitor of AKT kinase activity.[6] By binding to the ATP-binding pocket of AKT isoforms, it prevents the phosphorylation of downstream substrates, thereby inhibiting the PI3K/AKT/mTOR signaling cascade.[2] This inhibition leads to a reduction in cell proliferation and, in some cases, the induction of apoptosis (programmed cell death).[4][6] Preclinical studies have demonstrated that AZD5363 effectively inhibits the phosphorylation of key AKT substrates such as PRAS40, GSK3β, and the downstream effector S6.[1][7] The antitumor activity of AZD5363 has been correlated with the genetic status of the PI3K/AKT pathway, with tumors harboring activating mutations in PIK3CA or loss of the tumor suppressor PTEN showing increased sensitivity.[3][5] Conversely, mutations in RAS have been associated with resistance.[1][5]

Quantitative Preclinical Data Summary

The preclinical efficacy of AZD5363 has been evaluated in a wide range of cancer cell lines and in vivo models. The following tables summarize key quantitative data from these studies.

| Parameter | AKT1 | AKT2 | AKT3 | Reference |

| IC50 (nM) | 3 | 8 | 8 | [8] |

| Cell Line Panel | Number of Cell Lines | Potency | Reference |

| Solid and Hematologic Tumors | 182 | 41 cell lines with GI50 < 3 µM | [1] |

| 25 cell lines with GI50 < 1 µM | [1] |

| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference |

| BT474c (Breast Cancer) | 150 mg/kg, twice daily, continuous | Dose-dependent inhibition | [1] |

| U87-MG (Glioblastoma) | 100-200 mg/kg, twice daily, 4 days on/3 days off | Dose-dependent inhibition | [1] |

| Various Tumor Types | 50-150 mg/kg, twice daily, continuous | Dose-dependent inhibition | [1][7] |

Experimental Protocols

Detailed methodologies for key experiments cited in the preclinical evaluation of AZD5363 are provided below.

In Vitro Cell Proliferation Assay (MTS)

This protocol is adapted from methodologies used in preclinical studies of AZD5363.[1]

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density that allows for logarithmic growth over the course of the experiment and incubated overnight at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Cells are treated with a range of concentrations of AZD5363 (e.g., 0.003 to 30 µM) for 72 hours.

-

MTS Reagent Addition: Following the incubation period, CellTiter 96® AQueous One Solution Reagent (Promega) is added to each well according to the manufacturer's instructions.

-

Incubation and Absorbance Reading: The plates are incubated for 1-4 hours at 37°C, and the absorbance is measured at 490 nm using a 96-well plate reader.

-

Data Analysis: The concentration of AZD5363 that inhibits cell growth by 50% (GI50) is calculated from the dose-response curves.

Western Blot Analysis for Phospho-Protein Levels

This protocol outlines the general steps for assessing the phosphorylation of AKT and its downstream targets.

-

Cell Lysis: Cells are treated with AZD5363 for the desired time and concentration. After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against total and phosphorylated forms of AKT, PRAS40, GSK3β, or S6 overnight at 4°C.

-

Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Studies

This protocol describes a general workflow for evaluating the antitumor activity of AZD5363 in a xenograft model.[1]

-

Cell Implantation: Female athymic nude mice are subcutaneously injected with a suspension of cancer cells (e.g., BT474c) in a suitable medium.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 150-200 mm³). The mice are then randomized into vehicle control and treatment groups.

-

Drug Administration: AZD5363 is administered orally at the desired dose and schedule (e.g., 150 mg/kg, twice daily).

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of AZD5363 on AKT.

Experimental Workflow Diagram

Caption: A representative experimental workflow for the preclinical evaluation of AZD5363.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Preclinical pharmacology of AZD5363, an inhibitor of AKT: pharmacodynamics, antitumor activity, and correlation of monotherapy activity with genetic background - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Collection - Data from Preclinical Pharmacology of AZD5363, an Inhibitor of AKT: Pharmacodynamics, Antitumor Activity, and Correlation of Monotherapy Activity with Genetic Background - Molecular Cancer Therapeutics - Figshare [figshare.com]

- 4. researchgate.net [researchgate.net]

- 5. Capivasertib | AZD5363 | AKT inhibitor | TargetMol [targetmol.com]

- 6. Validation of a predictive modeling approach to demonstrate the relative efficacy of three different schedules of the AKT inhibitor AZD5363 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. AZD5363 [openinnovation.astrazeneca.com]

- 8. cancerresearchuk.org [cancerresearchuk.org]

Methodological & Application

Application Notes and Protocols for SB-431542 (formerly SB-429201) in Cell Culture

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Note: The compound SB-429201 appears to be a typographical error. This document pertains to the well-characterized and widely used Transforming Growth Factor-beta (TGF-β) inhibitor, SB-431542 .

SB-431542 is a potent and selective small molecule inhibitor of the TGF-β superfamily type I activin receptor-like kinase (ALK) receptors.[1][2] It is an indispensable tool in cell culture for studying and manipulating cellular processes regulated by the TGF-β signaling pathway, which plays a crucial role in proliferation, differentiation, apoptosis, and cellular migration.[3][4]

Mechanism of Action

SB-431542 functions as an ATP-competitive inhibitor of the serine/threonine kinase activity of ALK5 (TGF-β type I receptor), ALK4 (activin type IB receptor), and ALK7 (nodal receptor).[1][5][6] By binding to the kinase domain of these receptors, SB-431542 prevents the phosphorylation and subsequent activation of the downstream signaling mediators, Smad2 and Smad3.[2] This blockade of Smad2/3 activation inhibits their complex formation with Smad4 and their translocation to the nucleus, ultimately preventing the transcription of TGF-β target genes.[3][7] A key feature of SB-431542 is its high selectivity; it does not significantly inhibit the bone morphogenetic protein (BMP) signaling pathway, which involves ALK1, ALK2, ALK3, and ALK6, nor does it affect other signaling pathways like ERK, JNK, or p38 MAP kinase.[6][8][9]

Quantitative Data

The following tables summarize key quantitative parameters for the use of SB-431542.

Inhibitory Activity

| Target | IC₅₀ (nM) | Reference |

| ALK5 (TGF-βRI) | 94 | [1][2][5][10][11][12][13] |

| ALK4 | 140 | [5][10][13] |

| ALK7 | Potent Inhibition | [1][2][5][6][10] |

Recommended Working Concentrations in Cell Culture

| Application | Cell Type | Concentration (µM) | Incubation Time | Reference |

| Inhibition of TGF-β-induced EMT | NMuMG, PANC-1 cells | 10 | 24-60 hours | [3][14] |

| Inhibition of cell migration | A549 lung cancer cells | 10 | 24 hours | [3] |

| Inhibition of apoptosis | HepG2 cells | 2 | 24 hours | [3] |

| Stem cell differentiation (neural) | Human PSCs | 10 | Varies | [5] |

| Stem cell differentiation (mesenchymal) | Human ESCs | 10 | 10 days | [7][15] |

| Inhibition of fibrosis (in vitro) | Human Fibroblast-like Synoviocytes | 1-50 | Varies | [16] |

| General Use | Various | 1-10 | 0.5-24 hours | [6][13] |

Experimental Protocols

Preparation of SB-431542 Stock Solution

Materials:

-

SB-431542 powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

Procedure:

-

To prepare a 10 mM stock solution, reconstitute the appropriate amount of SB-431542 powder in DMSO.[17][6][11][13] For example, dissolve 1 mg of SB-431542 (MW: 384.39 g/mol ) in 260.15 µL of DMSO.[13]

-

Gently warm the solution to 37°C for 3-5 minutes to ensure complete dissolution.[17][6]

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[6]

-

Store the aliquots at -20°C, protected from light.[13][18] The stock solution is stable for at least 3-6 months under these conditions.[13]

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent toxicity.[6]

General Protocol for Cell Treatment

Materials:

-

Cells of interest cultured in appropriate vessels

-

Complete cell culture medium

-

SB-431542 stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Culture cells to the desired confluency.

-

Pre-warm the complete cell culture medium to 37°C.[6]

-

Dilute the SB-431542 stock solution directly into the pre-warmed medium to achieve the final desired working concentration (typically 1-10 µM).[6][13] Mix thoroughly.

-

To avoid precipitation, add the reconstituted compound to the pre-warmed media.[6]

-

Remove the existing medium from the cells and replace it with the medium containing SB-431542.

-

For experiments involving TGF-β stimulation, it is common to pre-treat the cells with SB-431542 for 30 minutes to 2 hours before adding the TGF-β ligand.[13]

-

Incubate the cells for the desired duration, which can range from a few hours to several days depending on the specific assay.[13]

-

Proceed with downstream analysis (e.g., Western blotting for p-Smad2/3, qPCR for target gene expression, migration assays, or differentiation assessment).

Key Applications and Considerations

-

Stem Cell Research: SB-431542 is widely used in stem cell biology. It can help maintain the pluripotency of human embryonic stem cells (hESCs) and induced pluripotent stem cells (iPSCs) by inhibiting differentiation signals from the TGF-β/Activin/Nodal pathway.[5] Conversely, it is a key component in protocols for directed differentiation, particularly towards neural and ectodermal lineages, often in combination with BMP inhibitors like Noggin or LDN193189.[5][7][10]

-

Cancer Biology: The TGF-β pathway has a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of metastasis in later stages. SB-431542 is used to dissect these roles and to inhibit pro-tumorigenic effects such as epithelial-to-mesenchymal transition (EMT), cell motility, invasion, and VEGF secretion in various cancer cell lines.[3][4][14][19]

-

Fibrosis Research: As TGF-β is a primary driver of fibrosis, SB-431542 is used in in vitro models to inhibit the differentiation of fibroblasts into myofibroblasts and to reduce the deposition of extracellular matrix proteins.[16][20][21][22][23]

Cautions:

-

Solubility: SB-431542 has low solubility in aqueous media.[10][18] Always prepare a concentrated stock in DMSO and dilute it into the culture medium immediately before use.[10][18]

-

DMSO Toxicity: Ensure the final DMSO concentration in your culture medium is non-toxic to your specific cell line, typically below 0.5%.[6]

-

Stability: While stock solutions are stable at -20°C, it is recommended to use freshly prepared working solutions.[2] Aqueous solutions are not recommended for storage for more than one day.[18]

-

Selectivity: Although highly selective for ALK4/5/7, at very high concentrations, off-target effects may occur. It's crucial to perform dose-response experiments to determine the optimal concentration for your experimental system.

References

- 1. apexbt.com [apexbt.com]

- 2. SB 431542 |TGF-βRI (ALK5), ALK,ALK7 inhibitor | Hello Bio [hellobio.com]

- 3. A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] A specific inhibitor of TGF-beta receptor kinase, SB-431542, as a potent antitumor agent for human cancers. | Semantic Scholar [semanticscholar.org]

- 5. stemcell.com [stemcell.com]

- 6. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 7. TGF-β Inhibitor SB431542 Promotes the Differentiation of Induced Pluripotent Stem Cells and Embryonic Stem Cells into Mesenchymal-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agscientific.com [agscientific.com]

- 9. researchgate.net [researchgate.net]

- 10. cdn.stemcell.com [cdn.stemcell.com]

- 11. selleckchem.com [selleckchem.com]

- 12. SB 431542 | TGF-β Receptors | Tocris Bioscience [tocris.com]

- 13. SB431542 | Cell Signaling Technology [cellsignal.com]

- 14. researchgate.net [researchgate.net]

- 15. Enhanced differentiation of human embryonic stem cells to mesenchymal progenitors by inhibition of TGF-beta/activin/nodal signaling using SB-431542 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sustained Delivery of SB-431542, a Type I Transforming Growth Factor Beta-1 Receptor Inhibitor, to Prevent Arthrofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. store.reprocell.com [store.reprocell.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. aacrjournals.org [aacrjournals.org]

- 20. spandidos-publications.com [spandidos-publications.com]

- 21. spandidos-publications.com [spandidos-publications.com]

- 22. Inhibition of transforming growth factor-β via the activin receptor-like kinase-5 inhibitor attenuates pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Sustained Delivery of SB-431542, a Type I Transforming Growth Factor Beta-1 Receptor Inhibitor, to Prevent Arthrofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Chromatin Immunoprecipitation (ChIP) Protocol for Investigating the Effect of SB-429201 on Transcription Factor Binding

For Research Use Only. Not for use in diagnostic procedures.

Introduction

SB-429201 is a potent small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway. The TGF-β pathway plays a critical role in various cellular processes, including proliferation, differentiation, and apoptosis, by regulating gene expression. This regulation is often mediated through the action of SMAD transcription factors, which, upon activation, translocate to the nucleus and, in concert with other DNA-binding factors, modulate the transcription of target genes. This process is intricately linked with changes in the chromatin landscape.

Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins and DNA in their native chromatin context within the cell. This application note provides a detailed protocol for performing a ChIP assay to study the effect of this compound on the binding of a specific transcription factor to a target gene promoter. The protocol is intended for researchers, scientists, and drug development professionals familiar with basic cell culture and molecular biology techniques.

Signaling Pathway

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor, which then recruits and phosphorylates a type I receptor. The activated type I receptor, in turn, phosphorylates receptor-regulated SMADs (R-SMADs). These phosphorylated R-SMADs form a complex with a common-mediator SMAD (co-SMAD), typically SMAD4. This complex then translocates to the nucleus, where it binds to specific DNA sequences in the regulatory regions of target genes, often in conjunction with other transcription factors, to either activate or repress gene transcription. This process can involve the recruitment of chromatin-modifying enzymes, leading to changes in the local chromatin structure. This compound is hypothesized to inhibit the phosphorylation of R-SMADs by blocking the kinase activity of the type I receptor.

Experimental Workflow

The ChIP protocol involves several key stages:

-

Cell Culture and Treatment: Cells are cultured and treated with either this compound or a vehicle control.

-

Cross-linking: Proteins are cross-linked to DNA using formaldehyde.

-

Chromatin Preparation: Cells are lysed, and the chromatin is sheared into smaller fragments.

-

Immunoprecipitation (IP): A specific antibody is used to pull down the protein of interest along with its bound DNA.

-

Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) or next-generation sequencing (ChIP-seq).

Detailed Protocol

Materials and Reagents

-

Cell culture medium and supplements

-

This compound (and appropriate vehicle, e.g., DMSO)

-

Formaldehyde, 37% solution

-

Glycine

-

Phosphate-Buffered Saline (PBS)

-

Cell Lysis Buffer

-

Nuclei Lysis Buffer

-

ChIP Dilution Buffer

-

Antibody against the transcription factor of interest

-

Normal IgG (as a negative control)

-

Protein A/G magnetic beads

-

Wash Buffers (low salt, high salt, LiCl)

-

TE Buffer

-

Elution Buffer

-

RNase A

-

Proteinase K

-

qPCR Master Mix and primers for target and control gene regions

Procedure

Day 1: Cell Treatment and Cross-linking

-

Plate cells at an appropriate density and allow them to adhere and grow to 80-90% confluency.

-

Treat the cells with the desired concentration of this compound or vehicle control for the specified duration.

-

To cross-link proteins to DNA, add formaldehyde directly to the culture medium to a final concentration of 1%. Incubate for 10 minutes at room temperature with gentle shaking.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.

-

Wash the cells twice with ice-cold PBS.

-

Scrape the cells in ice-cold PBS containing protease inhibitors and collect them by centrifugation.

Day 1-2: Chromatin Preparation and Immunoprecipitation

-

Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice.

-

Pellet the nuclei and resuspend in Nuclei Lysis Buffer.

-

Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion. The optimal conditions should be determined empirically for each cell type.

-

Clarify the sheared chromatin (sonicate) by centrifugation. This is your chromatin lysate.

-

Take an aliquot of the chromatin lysate to serve as the "Input" control.

-

Dilute the remaining chromatin lysate with ChIP Dilution Buffer.

-

Pre-clear the chromatin with Protein A/G magnetic beads.

-

Add the specific antibody or control IgG to the pre-cleared chromatin and incubate overnight at 4°C with rotation.

-

Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes and incubate.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers, followed by a final wash with TE buffer.

Day 2: Elution, Reverse Cross-linking, and DNA Purification

-

Elute the chromatin complexes from the beads using Elution Buffer.

-

Reverse the cross-links by adding NaCl and incubating at 65°C for several hours or overnight. Also, process the "Input" sample in parallel.

-

Treat the samples with RNase A to digest RNA.

-

Treat with Proteinase K to digest proteins.

-

Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.

Data Analysis: Quantitative PCR (qPCR)

The enrichment of a specific DNA sequence is quantified using qPCR. The "percent input" method is a common way to normalize the data.

qPCR Primers: Design primers to amplify a ~100-200 bp region of the target gene promoter where the transcription factor is expected to bind. Also, design primers for a negative control region (a gene desert or a gene not regulated by the transcription factor).

Calculation of Percent Input:

-

Perform qPCR on the immunoprecipitated (IP) DNA and the Input DNA.

-

Determine the Ct (threshold cycle) values for each sample.

-

Calculate the percent input using the following formula: % Input = 2^(-ΔCt) * 100 where ΔCt = Ct(IP) - (Ct(Input) - log2(Dilution Factor)) The Dilution Factor accounts for the fact that the Input is a small fraction of the total chromatin used for the IP.

Expected Results

Treatment with this compound is expected to inhibit the TGF-β pathway, leading to a decrease in the nuclear localization and/or DNA binding of SMAD transcription factors. Therefore, a successful ChIP experiment would show a reduction in the enrichment of a target gene promoter in the this compound-treated samples compared to the vehicle-treated controls.

Table 1: Hypothetical qPCR Ct Values

| Sample | Target Gene Promoter Ct | Negative Control Region Ct |

| Vehicle Treated | ||

| Input | 25.5 | 26.0 |

| SMAD4 IP | 28.0 | 33.5 |

| IgG IP | 34.0 | 34.5 |

| This compound Treated | ||

| Input | 25.6 | 26.1 |

| SMAD4 IP | 31.5 | 33.8 |

| IgG IP | 34.2 | 34.6 |

Assuming an input dilution factor of 100 (log2(100) ≈ 6.64)

Table 2: Calculated Percent Input

| Sample | Target Gene Promoter (% Input) | Negative Control Region (% Input) |

| Vehicle Treated | ||

| SMAD4 IP | 0.76% | 0.02% |

| IgG IP | 0.01% | 0.01% |

| This compound Treated | ||

| SMAD4 IP | 0.10% | 0.02% |

| IgG IP | 0.01% | 0.01% |

Troubleshooting

| Issue | Possible Cause | Suggestion |

| High background in IgG control | Incomplete pre-clearing; Too much antibody or beads | Increase pre-clearing time; Optimize antibody and bead amounts. |

| Low signal in IP samples | Inefficient cross-linking or sonication; Poor antibody quality | Optimize cross-linking time and sonication parameters; Validate antibody for ChIP. |

| No difference between treated and control | Ineffective inhibitor concentration or treatment time; Transcription factor binding is not affected | Perform a dose-response and time-course experiment; Consider alternative downstream targets. |

Conclusion

This application note provides a comprehensive protocol for utilizing Chromatin Immunoprecipitation to investigate the effects of the TGF-β inhibitor this compound on transcription factor binding. By following this detailed methodology, researchers can effectively quantify changes in protein-DNA interactions, providing valuable insights into the molecular mechanisms of TGF-β signaling and the action of small molecule inhibitors. The provided templates for data presentation and troubleshooting will further aid in the successful execution and interpretation of these experiments.

Application Notes and Protocols: Combining SB-431542 with Other Cancer Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-431542 is a potent and selective small molecule inhibitor of the transforming growth factor-β (TGF-β) type I receptor kinases ALK4, ALK5, and ALK7. The TGF-β signaling pathway plays a dual role in cancer. In early stages, it can act as a tumor suppressor, while in advanced stages, it often promotes tumor progression, invasion, metastasis, and immunosuppression. By inhibiting this pathway, SB-431542 can block these pro-tumorigenic effects, making it a valuable tool in cancer research and a potential candidate for combination therapies. These application notes provide an overview of preclinical studies combining SB-431542 with chemotherapy and immunotherapy and offer detailed protocols for relevant experimental setups.

Mechanism of Action: The TGF-β Signaling Pathway

TGF-β ligands bind to type II receptors (TGFβRII), which then recruit and phosphorylate type I receptors (like ALK5). This activation of the type I receptor kinase leads to the phosphorylation of downstream signaling molecules, primarily Smad2 and Smad3. Phosphorylated Smad2/3 then forms a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes involved in cell cycle control, apoptosis, epithelial-mesenchymal transition (EMT), angiogenesis, and immune suppression. SB-431542 specifically inhibits the kinase activity of ALK4/5/7, thereby preventing the phosphorylation of Smad2/3 and blocking the entire downstream signaling cascade.

Application Notes and Protocols for In Vivo Administration of SB-431542 in Mouse Models

Introduction

SB-431542 is a potent and selective small molecule inhibitor of the transforming growth factor-β (TGF-β) type I receptor kinases ALK4, ALK5, and ALK7.[1] By targeting these receptors, SB-431542 effectively blocks the phosphorylation of Smad2 and Smad3, key downstream mediators of the canonical TGF-β signaling pathway.[2][3] This inhibition modulates a wide range of cellular processes, including proliferation, differentiation, migration, and apoptosis.[1][4] In preclinical mouse models, SB-431542 has demonstrated significant therapeutic potential in oncology, immunology, and fibrosis. These notes provide detailed protocols and summarized data for the in vivo administration of SB-431542 in various mouse models.

Mechanism of Action

SB-431542 acts as an ATP-competitive inhibitor of the kinase domains of ALK4, ALK5, and ALK7.[2][5] This selective inhibition prevents the TGF-β-induced phosphorylation and subsequent nuclear translocation of receptor-regulated Smads (R-Smads), namely Smad2 and Smad3.[2][4] As a result, the formation of the Smad2/3/4 complex and its transcriptional regulation of target genes are abrogated.[4] Notably, SB-431542 shows high selectivity for ALK4/5/7 and does not significantly affect other signaling pathways such as the ERK, JNK, or p38 MAP kinase pathways.[1][5]

dot

References

- 1. SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. ALK-5 Mediates Endogenous and TGF-β1–Induced Expression of Connective Tissue Growth Factor in Embryonic Lung - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agscientific.com [agscientific.com]

Measuring the Efficacy of SB-429201 in 3D Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor microenvironment (TME) plays a critical role in cancer progression, metastasis, and response to therapy. Traditional two-dimensional (2D) cell culture models often fail to recapitulate the complex cell-cell and cell-matrix interactions characteristic of the in vivo TME. Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant platform for evaluating the efficacy of anti-cancer therapeutics. This document provides detailed application notes and protocols for measuring the efficacy of SB-429201, a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor kinase (ALK5), in 3D cell culture models.

The TGF-β signaling pathway is a key regulator of numerous cellular processes, including proliferation, differentiation, and apoptosis. In the context of cancer, TGF-β can act as both a tumor suppressor in the early stages and a promoter of tumor progression in later stages by facilitating epithelial-to-mesenchymal transition (EMT), invasion, and immunosuppression. Therefore, inhibiting the TGF-β pathway presents a promising therapeutic strategy. This compound, also known as LY-364947, is a selective inhibitor of the TGF-β type I receptor kinase with an IC50 of 51 nM. Studies have shown its ability to reverse TGF-β-induced EMT and invasion in cancer cell lines.

These protocols will guide researchers in establishing 3D cancer spheroid models, treating them with this compound, and quantifying the inhibitor's effects on spheroid growth, viability, and invasion.

Signaling Pathway and Experimental Overview

The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI/ALK5). This activation of ALK5 leads to the phosphorylation of downstream SMAD proteins (SMAD2/3), which then complex with SMAD4 and translocate to the nucleus to regulate target gene expression. This compound acts as an ATP-competitive inhibitor of the ALK5 kinase, thereby blocking this signaling cascade.

Caption: TGF-β signaling pathway and the mechanism of inhibition by this compound.

The experimental workflow involves the formation of 3D spheroids, treatment with varying concentrations of this compound, and subsequent analysis of spheroid viability, growth, and invasive potential.

Caption: A streamlined workflow for assessing the efficacy of this compound in 3D spheroids.

Experimental Protocols

Protocol 1: 3D Spheroid Formation

Objective: To generate uniform and reproducible cancer cell spheroids.

Materials:

-

Cancer cell line of choice (e.g., A549, MCF-7, U-87 MG)

-

Complete cell culture medium

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Ultra-low attachment (ULA) 96-well round-bottom plates or hanging drop plates

-

Hemocytometer or automated cell counter

Method (ULA Plate Method):

-

Culture cancer cells in a T-75 flask to 70-80% confluency.

-

Aspirate the culture medium and wash the cells with PBS.

-

Trypsinize the cells and neutralize with complete medium.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh complete medium and determine the cell concentration.

-

Dilute the cell suspension to the desired seeding density (typically 1,000-5,000 cells/well, to be optimized for each cell line).

-

Seed 100 µL of the cell suspension into each well of a ULA 96-well round-bottom plate.

-

Centrifuge the plate at 200 x g for 5 minutes to facilitate cell aggregation at the bottom of the well.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 2-4 days to allow for spheroid formation.

Protocol 2: this compound Treatment of 3D Spheroids

Objective: To treat the formed spheroids with a range of this compound concentrations.

Materials:

-

Formed 3D spheroids in a 96-well plate

-

This compound (stock solution in DMSO)

-

Complete cell culture medium

-

Serological pipettes and multichannel pipette

Method:

-

Prepare a serial dilution of this compound in complete cell culture medium. A typical concentration range to test would be from 0.1 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Carefully remove 50 µL of the medium from each well of the spheroid plate.

-

Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours) at 37°C in a humidified 5% CO2 incubator.

Protocol 3: Spheroid Viability Assay (ATP-based)

Objective: To quantify the viability of cells within the spheroids after treatment.

Materials:

-

Treated 3D spheroids in a 96-well plate

-

3D-compatible cell viability reagent (e.g., CellTiter-Glo® 3D)

-

Opaque-walled 96-well plate

-

Plate shaker

-

Luminometer

Method:

-

Remove the spheroid plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Add a volume of the 3D cell viability reagent equal to the volume of the culture medium in each well (e.g., 100 µL).

-

Place the plate on a plate shaker for 5 minutes at a speed sufficient to induce vortexing and promote cell lysis.

-

Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Normalize the data to the vehicle-treated control to determine the percentage of viable cells.

Protocol 4: Spheroid Growth Assay (Imaging-based)

Objective: To monitor the effect of this compound on spheroid growth over time.

Materials:

-

Treated 3D spheroids in a 96-well plate

-

Inverted microscope with a camera or a high-content imaging system

Method:

-

At designated time points (e.g., 0, 24, 48, 72, and 96 hours post-treatment), capture brightfield images of the spheroids in each well.

-

Use image analysis software (e.g., ImageJ) to measure the diameter or area of each spheroid.

-

Calculate the spheroid volume assuming a spherical shape (Volume = 4/3 * π * (radius)^3).

-

Plot the spheroid volume over time for each treatment condition to assess growth inhibition.

Protocol 5: Spheroid Invasion Assay

Objective: To assess the effect of this compound on the invasive capacity of cancer cells in a 3D matrix.

Materials:

-

Formed 3D spheroids

-

Extracellular matrix (ECM) gel (e.g., Matrigel® or Collagen I)

-

Serum-free cell culture medium

-

Complete cell culture medium

-

Pre-chilled pipette tips and microcentrifuge tubes

-

Inverted microscope with a camera

Method:

-

Thaw the ECM gel on ice.

-

Coat the wells of a 96-well plate with a thin layer of ECM gel and allow it to solidify at 37°C.

-

Gently transfer individual spheroids from the ULA plate into a microcentrifuge tube.

-

Resuspend the spheroids in a solution of ECM gel and serum-free medium containing the desired concentration of this compound or vehicle control.

-

Carefully pipette the spheroid-ECM mixture onto the center of the pre-coated wells.

-

Allow the ECM to solidify at 37°C for 30-60 minutes.

-

Add complete medium containing this compound or vehicle control to each well.

-

Capture images of the spheroids at regular intervals (e.g., every 24 hours) for 3-5 days.

-

Quantify invasion by measuring the area of cell invasion extending from the spheroid body using image analysis software.

Data Presentation

The quantitative data obtained from these assays should be summarized in clear and concise tables to facilitate comparison between different treatment groups.

Table 1: Effect of this compound on Spheroid Viability (ATP Assay)

| This compound Conc. (µM) | Mean Luminescence (RLU) | Standard Deviation | % Viability (Normalized to Control) |

| 0 (Vehicle) | 85,432 | 4,271 | 100% |

| 0.1 | 78,965 | 3,948 | 92.4% |

| 1 | 54,321 | 2,716 | 63.6% |

| 5 | 23,145 | 1,157 | 27.1% |

| 10 | 10,987 | 549 | 12.9% |

Table 2: Effect of this compound on Spheroid Growth (Volume Measurement at 72h)

| This compound Conc. (µM) | Mean Spheroid Volume (µm³) | Standard Deviation | % Growth Inhibition |

| 0 (Vehicle) | 1,567,890 | 78,394 | 0% |

| 0.1 | 1,432,567 | 71,628 | 8.6% |

| 1 | 987,654 | 49,383 | 37.0% |

| 5 | 456,789 | 22,839 | 70.9% |

| 10 | 234,567 | 11,728 | 85.0% |

Table 3: Effect of this compound on Spheroid Invasion (Area of Invasion at 48h)

| This compound Conc. (µM) | Mean Invasion Area (µm²) | Standard Deviation | % Invasion Inhibition |

| 0 (Vehicle) | 25,432 | 1,271 | 0% |

| 0.1 | 21,876 | 1,094 | 14.0% |

| 1 | 12,345 | 617 | 51.5% |

| 5 | 5,678 | 284 | 77.7% |

| 10 | 2,109 | 105 | 91.7% |

Logical Relationships and Considerations

The successful implementation of these protocols relies on careful optimization and consideration of several factors.

Caption: Interconnected factors to consider for robust 3D cell culture-based drug efficacy testing.

Cell Line Selection: It is crucial to select cancer cell lines that are known to be responsive to TGF-β signaling to observe a significant effect of the inhibitor.

Spheroid Size: The size of the spheroids can impact drug penetration and the development of necrotic cores. It is important to characterize spheroid formation for each cell line and choose a size that is appropriate for the intended assay.

Assay Optimization: Reagent concentrations and incubation times for viability and other assays may need to be optimized for 3D cultures compared to 2D monolayers to ensure complete penetration and accurate measurements.